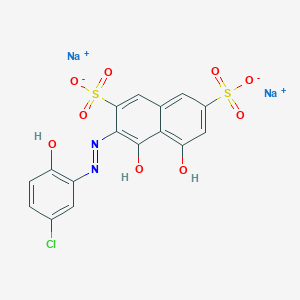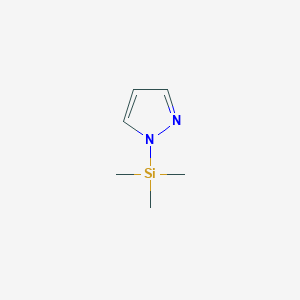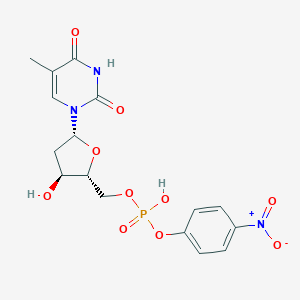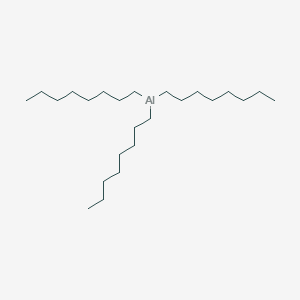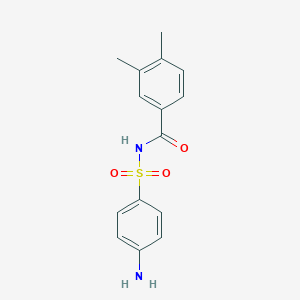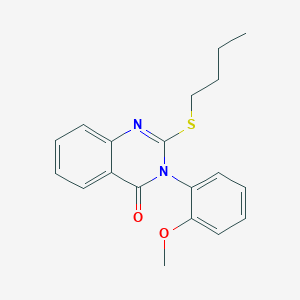
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may act through multiple pathways to exert its therapeutic effects. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the activity of several enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
Efectos Bioquímicos Y Fisiológicos
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its high potency. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have potent anticancer, anti-inflammatory, and antiviral properties at low concentrations. Another advantage of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is its relatively low toxicity. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have low toxicity in animal models. However, one of the limitations of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its poor solubility in water. This can make it difficult to administer 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to investigate the potential therapeutic applications of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in more detail to identify new targets for drug development. Additionally, future research could focus on developing new formulations of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one to improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in human clinical trials.
Conclusion:
In conclusion, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of several viruses. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves the reaction of 2-methoxybenzaldehyde with butylthiol in the presence of a base to form 2-(butylthio)benzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. The overall synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is shown in Figure 1.
Aplicaciones Científicas De Investigación
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the replication of several viruses, including HIV-1, hepatitis B virus, and herpes simplex virus.
Propiedades
Número CAS |
1045-79-0 |
|---|---|
Nombre del producto |
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one |
Fórmula molecular |
C19H20N2O2S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
SMILES canónico |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



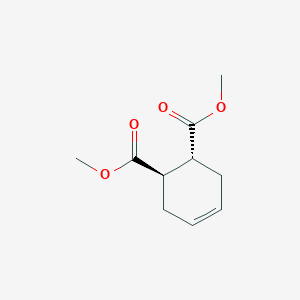
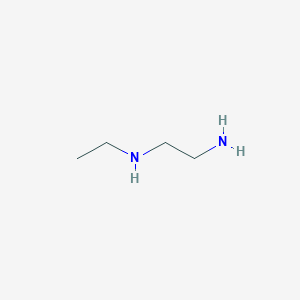
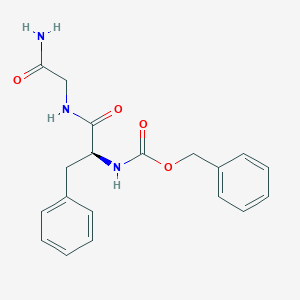
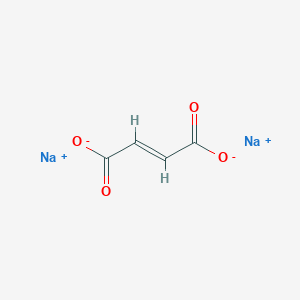
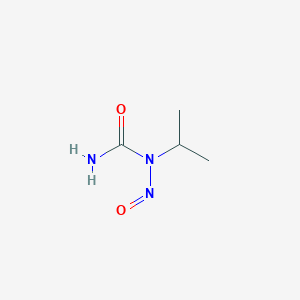
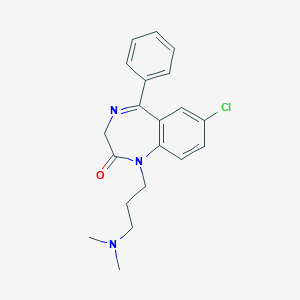
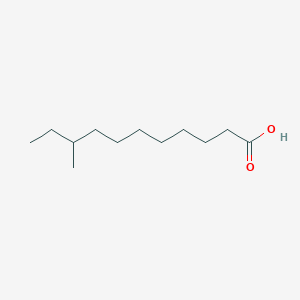
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
